6,7-Dimethyl-1,4-dinitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1,4-dinitronaphthalene is an organic compound belonging to the class of nitroaromatics It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1,4-dinitronaphthalene typically involves the nitration of 6,7-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and maintaining the temperature is crucial to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1,4-dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
Reduction: 6,7-Dimethyl-1,4-diaminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethyl-1,4-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1,4-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitronaphthalene: Similar structure but lacks the methyl groups.
1,5-Dinitronaphthalene: Another isomer with nitro groups at different positions.
1,8-Dinitronaphthalene: Nitro groups positioned differently on the naphthalene ring.
Uniqueness
6,7-Dimethyl-1,4-dinitronaphthalene is unique due to the presence of both methyl and nitro groups, which influence its chemical reactivity and potential applications. The methyl groups can affect the electronic properties of the naphthalene ring, making it distinct from other dinitronaphthalene isomers.
Properties
CAS No. |
50558-72-0 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
6,7-dimethyl-1,4-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-5-9-10(6-8(7)2)12(14(17)18)4-3-11(9)13(15)16/h3-6H,1-2H3 |
InChI Key |
URBQOHMJUAUOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.